molecular formula C14H10O2 B12522055 8-Methyl-6H-benzo[c]chromen-6-one

8-Methyl-6H-benzo[c]chromen-6-one

Cat. No.: B12522055
M. Wt: 210.23 g/mol
InChI Key: MZRGUTUBDFTEGB-UHFFFAOYSA-N
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Description

8-Methyl-6H-benzo[c]chromen-6-one is a chemical compound belonging to the class of benzo[c]chromenes. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a chromene ring system fused with a benzene ring and a methyl group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-6H-benzo[c]chromen-6-one can be achieved through various methods. One common approach involves the use of substituted salicylaldehydes and α,β-unsaturated carbonyl compounds. The key step in this synthesis is a regioselective intermolecular Diels–Alder cycloaddition followed by oxidative aromatization . Another method involves the reaction of biphenyl-2-carboxylic acid with potassium peroxydisulfate and silver nitrate in a mixture of water and acetonitrile .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of metal-free approaches and environmentally friendly reagents is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the chromene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and halogenated chromenes .

Scientific Research Applications

8-Methyl-6H-benzo[c]chromen-6-one has a wide range of scientific research applications:

Properties

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

8-methylbenzo[c]chromen-6-one

InChI

InChI=1S/C14H10O2/c1-9-6-7-10-11-4-2-3-5-13(11)16-14(15)12(10)8-9/h2-8H,1H3

InChI Key

MZRGUTUBDFTEGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=CC=CC=C3OC2=O

Origin of Product

United States

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